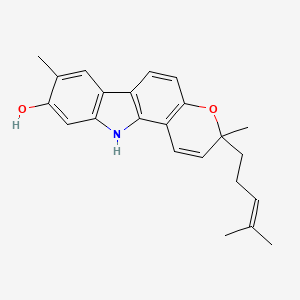

Isomahanine

描述

属性

CAS 编号 |

138876-26-3 |

|---|---|

分子式 |

C23H25NO2 |

分子量 |

347.4 g/mol |

IUPAC 名称 |

3,8-dimethyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazol-9-ol |

InChI |

InChI=1S/C23H25NO2/c1-14(2)6-5-10-23(4)11-9-17-21(26-23)8-7-16-18-12-15(3)20(25)13-19(18)24-22(16)17/h6-9,11-13,24-25H,5,10H2,1-4H3 |

InChI 键 |

WWXYBSVWYPHUPZ-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC2=C(C=C1O)NC3=C2C=CC4=C3C=CC(O4)(C)CCC=C(C)C |

熔点 |

184 °C |

物理描述 |

Solid |

同义词 |

isisomahanine isomahanine mahanine |

产品来源 |

United States |

Foundational & Exploratory

Isomahanine's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanine, a carbazole (B46965) alkaloid, has emerged as a promising candidate in oncology research, demonstrating significant cytotoxic effects against cancer cells, particularly those exhibiting multidrug resistance. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's anticancer activity. The primary mechanism involves the induction of endoplasmic reticulum (ER) stress, which subsequently triggers two distinct cell death pathways: apoptosis and autophagy. This dual-action is mediated by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This document details the key molecular events, presents quantitative data from seminal studies, outlines experimental protocols for investigating this compound's effects, and provides visual representations of the involved signaling cascades.

Core Mechanism of Action: Induction of ER Stress

The principal anticancer mechanism of this compound is its ability to induce endoplasmic reticulum (ER) stress.[1][2][3] The ER is a critical organelle responsible for protein folding and modification. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress and activates a complex signaling network known as the Unfolded Protein Response (UPR).

In the context of this compound's action, the induction of ER stress is evidenced by the upregulation of key ER stress markers:

-

Phosphorylated Protein Kinase RNA-like Endoplasmic Reticulum Kinase (p-PERK): PERK is one of the three main ER stress sensors. Upon activation, it autophosphorylates, leading to the downstream events of the UPR.

-

C/EBP Homologous Protein (CHOP): CHOP is a transcription factor that is strongly induced during prolonged ER stress and plays a crucial role in mediating ER stress-induced apoptosis.

The precise manner by which this compound disrupts protein folding in the ER is still under investigation, but it is hypothesized to be similar to other plant-derived alkaloids that interfere with this process.[1]

Downstream Signaling: The p38 MAPK Pathway

The ER stress induced by this compound activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] The MAPK pathways are crucial signal transduction cascades that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The activation of the p38 MAPK pathway by this compound is a critical link between ER stress and the subsequent induction of apoptosis and autophagy.

The involvement of the p38 MAPK pathway has been confirmed through experiments using a specific p38 MAPK inhibitor, SB203580. Treatment with this inhibitor significantly reduces this compound-induced apoptosis and autophagy, thereby preventing cell death. This demonstrates the central role of p38 MAPK in mediating the cytotoxic effects of this compound.

Dual Cell Death Induction: Apoptosis and Autophagy

A unique feature of this compound's mechanism of action is its ability to simultaneously trigger both apoptosis and autophagy in cancer cells. This dual-pronged attack may be particularly effective in overcoming the resistance mechanisms that cancer cells often develop against conventional chemotherapeutic agents that primarily induce apoptosis.

Apoptosis

This compound induces caspase-dependent apoptosis. This is characterized by the activation of a cascade of cysteine proteases called caspases, which are the executioners of apoptosis. Key indicators of this compound-induced apoptosis include:

-

Increased population of Annexin V-positive cells: Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.

-

Cleavage of Caspase-3: Caspase-3 is a key executioner caspase. Its cleavage from an inactive pro-form to an active form is a hallmark of apoptosis.

-

Cleavage of Poly(ADP-ribose) Polymerase (PARP): PARP is a DNA repair enzyme that is cleaved and inactivated by activated caspase-3 during apoptosis.

The induction of apoptosis by this compound can be blocked by the pan-caspase inhibitor z-VAD-fmk, confirming the caspase-dependent nature of this process.

Autophagy

In addition to apoptosis, this compound also induces autophagic cell death. Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While autophagy can sometimes promote cell survival, in this context, it contributes to cell death. Evidence for this compound-induced autophagy includes:

-

Increased ratio of LC3B-II to LC3B-I: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a key autophagy-related protein. During autophagy, the cytosolic form (LC3-I) is converted to the membrane-bound form (LC3-II). An increase in the LC3B-II/LC3B-I ratio is a widely used marker of autophagy induction.

-

Formation of GFP-LC3 puncta: In cells expressing a green fluorescent protein (GFP)-LC3 fusion protein, the recruitment of LC3-II to autophagosome membranes results in the formation of distinct fluorescent puncta.

-

Degradation of p62/SQSTM1: p62 is a protein that is selectively degraded during autophagy. A decrease in p62 levels is indicative of increased autophagic flux.

The role of autophagy in this compound-induced cell death is further supported by the fact that autophagy inhibitors, such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ), can protect cancer cells from its cytotoxic effects.

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound on multidrug-resistant oral squamous cell carcinoma cells (CLS-354/DX).

Table 1: Cytotoxicity of this compound

| Cell Line | Compound | IC50 (µM) |

| CLS-354/DX | This compound | ~20 |

Data is estimated from the concentration used in the primary study demonstrating significant effects.

Table 2: Effect of this compound on Protein Expression

| Protein | Treatment | Fold Change (relative to control) |

| p-PERK | This compound (20 µM) | Upregulated |

| CHOP | This compound (20 µM) | Upregulated |

| Cleaved Caspase-3 | This compound (20 µM) | Upregulated |

| Cleaved PARP | This compound (20 µM) | Upregulated |

| LC3B-II/LC3B-I Ratio | This compound (20 µM) | Increased |

| p62/SQSTM1 | This compound (20 µM) | Decreased |

Note: Specific fold-change values were not available in the reviewed literature. The table indicates the qualitative change in protein levels.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of this compound-induced cell death.

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture and Treatment

-

Cell Line: Multidrug-resistant human oral squamous cell carcinoma (CLS-354/DX) cells.

-

Culture Conditions: Cells are maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Treatment: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For experiments, cells are treated with a final concentration of 20 µM this compound for various time points (e.g., 0, 6, 12, 24 hours).

-

Inhibitor Treatment: For mechanistic studies, cells are pre-treated with the following inhibitors for 1 hour before the addition of this compound:

-

ER stress inhibitor: 4-phenylbutyric acid (4-PBA) at 5 mM.

-

Autophagy inhibitors: 3-methyladenine (3-MA) at 5 mM or chloroquine (CQ) at 20 µM.

-

Pan-caspase inhibitor: z-VAD-fmk at 20 µM.

-

p38 MAPK inhibitor: SB203580 at 10 µM.

-

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Harvesting: After treatment, both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA.

-

Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS).

-

Resuspension: The cell pellet is resuspended in 1X binding buffer.

-

Staining: Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

-

Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-PERK, CHOP, cleaved caspase-3, cleaved PARP, LC3B, p62, p-p38, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: The band intensities are quantified using densitometry software and normalized to the loading control.

Autophagy Assay (GFP-LC3 Puncta Formation)

-

Transfection: Cells are transiently transfected with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours of transfection, cells are treated with this compound.

-

Fixation: Cells are fixed with 4% paraformaldehyde.

-

Imaging: The formation of GFP-LC3 puncta is observed and captured using a fluorescence microscope.

-

Quantification: The number of GFP-LC3 puncta per cell is counted in multiple fields to quantify the level of autophagy.

Conclusion

This compound exhibits a potent and multifaceted mechanism of action against cancer cells, particularly those with multidrug resistance. By inducing ER stress and subsequently activating the p38 MAPK signaling pathway, this compound triggers both apoptosis and autophagy, leading to effective cancer cell death. This dual-modal killing mechanism presents a promising strategy to overcome the therapeutic challenges posed by drug-resistant tumors. Further research is warranted to fully elucidate the upstream targets of this compound and to evaluate its therapeutic potential in preclinical and clinical settings. This technical guide provides a comprehensive foundation for researchers and drug development professionals to advance the investigation of this compound as a novel anticancer agent.

References

Isomahanine from Murraya koenigii: A Technical Guide to Its Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of isomahanine, a pyranocarbazole alkaloid sourced from Murraya koenigii (also known as Bergera koenigii). It details the methodologies for its extraction and isolation, presents quantitative data, and illustrates its primary signaling pathway related to anticancer activity.

Source and Distribution

This compound is a naturally occurring carbazole (B46965) alkaloid found in the plant Murraya koenigii (L.) Spreng, commonly known as the curry leaf tree, which belongs to the Rutaceae family.[1][2][3] While first isolated from the stem bark of Murraya euchrestifolia, it has since been identified in and isolated from the leaves of M. koenigii.[1] Carbazole alkaloids, including this compound, mahanine, mahanimbine, and girinimbine, are key bioactive constituents of this plant.[1][3]

The concentration of this compound can vary depending on the geographical location and climatic zone. Analysis of M. koenigii leaves from six climatic zones in India showed that the this compound content ranged from 0.01 to 0.11 mg/g of the dried plant material.[1]

Experimental Protocols for Isolation

The isolation of this compound from M. koenigii follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following protocols are synthesized from standard methodologies reported for carbazole alkaloid isolation from this species.

Plant Material Preparation and Extraction

-

Collection and Drying : Fresh leaves, stem bark, or roots of M. koenigii are collected and air-dried or shade-dried at room temperature to remove moisture.[4]

-

Powdering : The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.[4][5]

-

Solvent Extraction :

-

Method : Continuous hot percolation using a Soxhlet apparatus or maceration at room temperature are common methods.[5][6][7]

-

Solvents : A range of solvents can be used, often sequentially, from non-polar to polar. Common choices include petroleum ether (for defatting), chloroform (B151607), acetone (B3395972), ethanol (B145695), and methanol.[4][5][6][7][8] For instance, a typical procedure involves defatting the powdered leaves with petroleum ether, followed by extraction with a more polar solvent like ethanol or methanol.[6]

-

Fractionation and Alkaloid Enrichment

Crude extracts are complex mixtures requiring further separation. An acid-base extraction is highly effective for selectively isolating alkaloids.

-

Acid Digestion : The concentrated crude extract (e.g., ethanolic extract) is dissolved in or digested with an aqueous acid solution (e.g., 5-10% hydrochloric acid).[6][9] This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

Liquid-Liquid Extraction : The acidic solution is washed with an immiscible organic solvent (like diethyl ether or chloroform) to remove neutral and acidic compounds, which remain in the organic phase.

-

Basification and Re-extraction : The acidic aqueous layer containing the protonated alkaloids is then made alkaline by adding a base (e.g., ammonium (B1175870) hydroxide) to a high pH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.

-

Final Extraction : The now-basic aqueous solution is extracted multiple times with an organic solvent (e.g., chloroform or ethyl acetate). The combined organic layers contain the enriched alkaloid fraction.[9]

-

Concentration : The solvent from the alkaloid fraction is evaporated under reduced pressure to yield a concentrated residue.[6]

Chromatographic Isolation and Purification

-

Column Chromatography : This is the primary technique for isolating individual compounds from the enriched alkaloid fraction.

-

Stationary Phase : Neutral alumina (B75360) or silica (B1680970) gel (100-200 mesh) are commonly used adsorbents.[4][6]

-

Mobile Phase : A gradient elution technique is typically employed. The column is first eluted with a non-polar solvent (e.g., petroleum ether or hexane) and the polarity is gradually increased by adding solvents like benzene, chloroform, ethyl acetate, or acetone in increasing proportions.[6][8]

-

-

Fraction Collection and Monitoring :

-

Eluates are collected in small, sequential fractions.[6]

-

Thin Layer Chromatography (TLC) : The chemical profile of each fraction is monitored by TLC using silica gel G plates.[6] A suitable solvent system (e.g., Benzene:Chloroform 1:1) is used for development, and spots are visualized under UV light or by using a detecting reagent like concentrated sulfuric acid.[6]

-

Fractions exhibiting similar TLC profiles (i.e., identical Rf values for the target compound) are pooled together.[6]

-

-

Final Purification : The pooled fractions containing this compound may be subjected to further chromatographic steps (e.g., preparative TLC or repeated column chromatography) until a single spot is observed on TLC, indicating the isolation of the pure compound.

Structural Elucidation

The identity and structure of the isolated this compound are confirmed using modern spectroscopic techniques, including:

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework.[4][10]

-

Mass Spectrometry (MS) : To determine the molecular weight and fragmentation pattern.[4][10]

-

Infrared (IR) Spectroscopy : To identify functional groups present in the molecule.[4]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule.[10]

Quantitative Data

The following tables summarize key quantitative data for this compound from M. koenigii.

Table 1: this compound Content in Murraya koenigii

| Plant Part | Method | Reported Content (mg/g dry weight) | Reference |

|---|

| Leaves | UPLC-PDA | 0.01 - 0.11 |[1] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₅NO₂ |

| Molecular Weight | 347.4 g/mol |

| General Class | Pyranocarbazole Alkaloid |

| Key Structural Features | Possesses a pyranocarbazole skeleton with four methyl groups.[1] |

Visualization of Workflow and Biological Activity

Experimental Workflow for this compound Isolation

The logical flow from raw plant material to pure compound is a critical process for natural product chemists.

Caption: Generalized experimental workflow for the isolation of this compound.

Signaling Pathway of this compound in Cancer Cells

This compound has demonstrated significant potential as an anticancer agent, particularly against multidrug-resistant oral squamous cell carcinoma.[11] Its mechanism of action involves the induction of cellular stress, leading to programmed cell death.

References

- 1. japsonline.com [japsonline.com]

- 2. ijcmas.com [ijcmas.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. ukm.my [ukm.my]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. phytojournal.com [phytojournal.com]

- 7. nanoient.org [nanoient.org]

- 8. asianjpr.com [asianjpr.com]

- 9. US20130065932A1 - Process for the isolation of organic compounds useful for the treatment of cancer - Google Patents [patents.google.com]

- 10. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 11. benchchem.com [benchchem.com]

The Biological Activity of Isomahanine: A Technical Guide for Researchers

An In-depth Whitepaper on the Pyranocarbazole Alkaloid Isomahanine

Introduction

This compound, a pyranocarbazole alkaloid predominantly isolated from the plant Murraya koenigii, has garnered significant scientific interest due to its diverse biological activities. As a member of the carbazole (B46965) alkaloid family, this compound exhibits promising potential in the realm of drug discovery, particularly in the fields of oncology, inflammation, and infectious diseases. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological activities, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental protocols employed in its evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.

Anticancer Activity

The most extensively investigated biological activity of this compound is its potent anticancer effect. Research has demonstrated its efficacy against various cancer cell lines, with a particular emphasis on multidrug-resistant oral squamous cell carcinoma.

Cytotoxicity

This compound exhibits significant cytotoxic effects against cancer cells. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of its potency.

Table 1: Cytotoxicity of this compound

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| This compound | CLS-354 | Oral Squamous Carcinoma | 15.0 | [Not available] |

| This compound | CLS-354/DX (Multidrug-Resistant) | Oral Squamous Carcinoma | Potent | [Not available] |

Mechanism of Action: Induction of ER Stress, Apoptosis, and Autophagy

This compound's anticancer activity is multifaceted, primarily involving the induction of endoplasmic reticulum (ER) stress, which subsequently triggers two distinct cell death pathways: apoptosis and autophagy. This dual mechanism is particularly effective in overcoming multidrug resistance in cancer cells.

The signaling cascade is initiated by the induction of ER stress, characterized by the upregulation of key stress sensor proteins such as PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase) and the transcription factor CHOP (C/EBP Homologous Protein). This is followed by the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The activation of p38 MAPK acts as a central node, propagating signals that lead to both apoptotic and autophagic cell death.

Caption: this compound-induced signaling cascade in cancer cells.

Anti-inflammatory Activity

While less characterized than its anticancer effects, preliminary evidence suggests that this compound possesses anti-inflammatory properties, a common trait among carbazole alkaloids. This activity is thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes.

Cyclooxygenase (COX) Inhibition

Table 2: Anti-inflammatory Activity of Related Pyranocarbazole Alkaloids

| Compound | Target | IC50 (µM) | Citation |

| This compound | COX-1 | Data not available | |

| This compound | COX-2 | Data not available | |

| Related Pyranocarbazoles | COX-1 & COX-2 | Varies |

Note: Further research is required to determine the specific IC50 values of this compound for COX-1 and COX-2.

Antimicrobial Activity

The antimicrobial potential of this compound is an emerging area of research. While comprehensive studies are pending, the broader class of pyranocarbazole alkaloids has demonstrated activity against various bacterial and fungal pathogens.

Antibacterial and Antifungal Efficacy

The minimum inhibitory concentration (MIC) is the standard measure of antimicrobial potency. Specific MIC values for this compound against a panel of microorganisms have not been extensively reported.

Table 3: Antimicrobial Activity of Related Pyranocarbazole Alkaloids

| Compound | Microorganism | MIC (µg/mL) | Citation |

| This compound | Various Bacteria | Data not available | |

| This compound | Various Fungi | Data not available | |

| Related Pyranocarbazoles | Various Bacteria & Fungi | Varies |

Note: The antimicrobial spectrum and potency of this compound warrant further investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating biological activity.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-100 µM) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated with a fluorophore like FITC, can identify apoptotic cells. PI is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time to induce apoptosis.

-

Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Autophagy Assay: LC3B Conversion by Western Blot

Principle: Autophagy involves the formation of a double-membraned vesicle called an autophagosome. Microtubule-associated protein 1A/1B-light chain 3 (LC3) is processed from a cytosolic form (LC3-I) to a membrane-bound form (LC3-II) during autophagosome formation. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.

Protocol:

-

Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with a primary antibody against LC3B, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities for LC3-I and LC3-II and calculate the LC3-II/LC3-I ratio. An increase in this ratio indicates an induction of autophagy.

Anti-inflammatory Assay: Cyclooxygenase (COX) Inhibitory Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol:

-

Reagent Preparation: Prepare assay buffer, heme, and enzyme solutions (COX-1 and COX-2). Dissolve this compound in DMSO to prepare a stock solution and then dilute to various concentrations.

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add the different concentrations of this compound or a known COX inhibitor (e.g., celecoxib) to the wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each concentration of this compound. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Assay: Broth Microdilution Method

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

-

Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Logical Relationships of Biological Activities

The diverse biological activities of this compound are likely interconnected. The induction of cellular stress, a key feature of its anticancer mechanism, can also modulate inflammatory and immune responses.

Isomahanine's Dual Induction of Apoptosis and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanine, a carbazole (B46965) alkaloid, has demonstrated significant potential as an anticancer agent, particularly in the context of multidrug-resistant cancers. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning this compound's cytotoxic effects, focusing on its ability to simultaneously induce apoptosis and autophagy. The core of this mechanism lies in the induction of Endoplasmic Reticulum (ER) stress, which subsequently activates the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This activation serves as a critical juncture, initiating both programmed cell death (apoptosis) and a pro-death form of autophagy. This document details the experimental evidence, presents quantitative data in a structured format, outlines the protocols for key experimental assays, and provides visual diagrams of the signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its anticancer effects through a multi-faceted approach originating from the induction of ER stress. In multidrug-resistant human oral squamous cell carcinoma (OSCC) cells (CLS-354/DX), this compound treatment leads to the upregulation of ER stress markers such as PERK and CHOP.[1][2] This state of cellular stress activates the p38 MAPK pathway, a key signaling cascade involved in cellular responses to stress.[1][2] The phosphorylation and activation of p38 MAPK act as a central node, bifurcating the downstream signaling to concurrently trigger both apoptosis and autophagy.[1]

Induction of Apoptosis

This compound induces caspase-dependent apoptosis. This is evidenced by the increased expression of cleaved caspase-3 and the subsequent cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). The apoptotic pathway initiated by this compound is suggested to be the intrinsic, or mitochondrial, pathway. The use of a pan-caspase inhibitor, z-VAD-fmk, has been shown to attenuate this compound-induced cell death, confirming the caspase-dependent nature of the apoptotic process.

Induction of Autophagy

Concurrently with apoptosis, this compound induces a significant autophagic response. This is characterized by an increase in the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). Furthermore, a decrease in the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy, confirms the induction of autophagic flux. The formation of GFP-LC3 puncta in cells treated with this compound provides visual confirmation of autophagosome formation. Notably, the autophagy induced by this compound is a pro-death mechanism, as treatment with autophagy inhibitors such as 3-methyladenine (B1666300) (3-MA) and chloroquine (B1663885) (CQ) has been shown to protect the cancer cells from this compound-induced cell death.

Quantitative Data

The following tables summarize the quantitative effects of this compound on cell viability, apoptosis, and autophagy markers. The data is primarily based on studies conducted on the multidrug-resistant human oral squamous cell carcinoma cell line, CLS-354/DX.

Table 1: Cytotoxicity of this compound

| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |

| CLS-354 | Oral Squamous Carcinoma | Cytotoxicity Assay | 15 | |

| CLS-354/DX | Multidrug-Resistant Oral Squamous Carcinoma | Cytotoxicity Assay | 15 |

Table 2: this compound-Induced Apoptosis Markers

| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Time Point | Citation |

| Cleaved Caspase-3 | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |

| Cleaved PARP | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |

| Apoptotic Cells (%) | CLS-354/DX | 15 µM this compound | Significantly Increased | 48h |

Table 3: this compound-Induced Autophagy Markers

| Marker | Cell Line | Treatment | Fold Change (vs. Control) | Time Point | Citation |

| LC3-II/LC3-I Ratio | CLS-354/DX | 15 µM this compound | Increased | 24h, 48h | |

| p62/SQSTM1 Levels | CLS-354/DX | 15 µM this compound | Decreased | 24h, 48h | |

| GFP-LC3 Puncta | CLS-354/DX | 15 µM this compound | Increased | 48h |

Experimental Protocols

The following are detailed protocols for the key experiments used to elucidate the effects of this compound on apoptosis and autophagy.

Cell Culture and this compound Treatment

-

Cell Line: Multidrug-resistant human oral squamous cell carcinoma (CLS-354/DX).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Further dilute in culture medium to the desired final concentrations (e.g., 0, 5, 10, 15, 25 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Treatment: Plate cells at a desired density and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48 hours).

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Harvest cells after this compound treatment by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis for Apoptosis and Autophagy Markers

-

Principle: This technique detects and quantifies specific proteins in a cell lysate. It is used to measure the levels of cleaved caspase-3, cleaved PARP, LC3-I, LC3-II, and p62.

-

Procedure:

-

Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for cleaved caspase-3, cleaved PARP, LC3B, and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

-

Autophagy Assay by GFP-LC3 Puncta Formation

-

Principle: This fluorescence microscopy-based assay visualizes the formation of autophagosomes. Cells are transfected with a plasmid encoding a GFP-LC3 fusion protein. Upon autophagy induction, the diffuse cytoplasmic GFP-LC3 translocates to the autophagosome membrane, appearing as distinct fluorescent puncta.

-

Procedure:

-

Transfect CLS-354/DX cells with a GFP-LC3 expression plasmid using a suitable transfection reagent.

-

Allow the cells to express the fusion protein for 24-48 hours.

-

Treat the transfected cells with this compound or vehicle control for the desired time.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI to stain the nuclei.

-

Visualize the cells using a fluorescence microscope.

-

Quantify the number of GFP-LC3 puncta per cell in multiple fields of view. An increase in the average number of puncta per cell indicates autophagy induction.

-

Visualizations

Signaling Pathway

Caption: Signaling pathway of this compound-induced apoptosis and autophagy.

Experimental Workflow for Apoptosis Detection

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Experimental Workflow for Autophagy Detection (Western Blot)

Caption: Experimental workflow for autophagy detection by Western blot.

Conclusion

This compound presents a compelling case as a therapeutic candidate for cancers exhibiting multidrug resistance. Its unique ability to induce both apoptosis and a pro-death form of autophagy via the ER stress-p38 MAPK axis offers a dual-pronged attack on cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's mode of action. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate these promising preclinical findings into clinical applications.

References

Anticancer Properties of Isomahanine Against Oral Squamous Cell Carcinoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanine, a carbazole (B46965) alkaloid, has demonstrated notable anticancer properties against oral squamous cell carcinoma (OSCC), particularly in multidrug-resistant models. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its ability to induce apoptosis and autophagy through the induction of endoplasmic reticulum (ER) stress and activation of the p38 MAPK signaling pathway. This document synthesizes available data, details relevant experimental protocols, and presents visual representations of the key molecular pathways and experimental workflows to support further research and development of this compound as a potential therapeutic agent for OSCC.

Introduction

Oral squamous cell carcinoma (OSCC) is a prevalent and aggressive malignancy with high rates of recurrence and mortality. A significant challenge in the clinical management of OSCC is the development of multidrug resistance (MDR), which limits the efficacy of conventional chemotherapeutic agents. Natural products are a promising source of novel anticancer compounds with unique mechanisms of action that may overcome MDR. This compound, a carbazole alkaloid isolated from Murraya koenigii, has emerged as a compound of interest due to its cytotoxic effects on cancer cells. This guide focuses on the anticancer properties of this compound against OSCC, with a specific emphasis on its activity in multidrug-resistant OSCC cells.

Cytotoxicity of this compound in Oral Squamous Cell Carcinoma

This compound has been shown to exert significant cytotoxic effects against the multidrug-resistant human oral squamous cell carcinoma cell line, CLS-354/DX. This cell line is characterized by the overexpression of multidrug resistance-associated protein 1 (MRP1), conferring resistance to standard chemotherapeutic drugs such as cisplatin (B142131) and camptothecin.

Table 1: Cytotoxicity of this compound against OSCC Cell Line

| Cell Line | Compound | IC50 Value | Exposure Time | Assay | Reference |

| CLS-354/DX | This compound | Data not available | Not specified | Not specified | [1][2] |

Note: While studies confirm the cytotoxic efficacy of this compound in CLS-354/DX cells, the specific IC50 value has not been reported in the reviewed literature. Further dose-response studies are required to quantify its potency.

Mechanism of Action: Induction of Apoptosis and Autophagy

This compound's anticancer activity in OSCC is primarily attributed to its ability to induce two key forms of programmed cell death: apoptosis and autophagy. This dual mechanism is particularly relevant for overcoming resistance in cancer cells.

Induction of Apoptosis

This compound treatment of multidrug-resistant OSCC cells leads to a time-dependent increase in apoptosis. The apoptotic process is caspase-dependent, as evidenced by the cleavage of caspase-3 and its substrate, poly(ADP-ribose) polymerase (PARP).

Table 2: Apoptosis Induction by this compound in CLS-354/DX Cells

| Treatment | Concentration | Time (hours) | Total Apoptosis (%) | Method | Reference |

| This compound | 20 µM | 24 | ~20% | FITC-Annexin V/PI Staining | [1] |

Note: The data indicates a significant increase in apoptosis upon treatment. More detailed dose-response and time-course studies would provide a more comprehensive understanding of the apoptotic induction.

Induction of Autophagic Cell Death

In addition to apoptosis, this compound also triggers autophagic cell death in multidrug-resistant OSCC cells. This is characterized by an increase in the conversion of LC3B-I to LC3B-II and the degradation of p62/SQSTM1, key markers of autophagic flux. The induction of autophagic cell death by this compound is significant, as autophagy can have a dual role in cancer, and in this context, it contributes to cell death.

Signaling Pathways Modulated by this compound

The induction of apoptosis and autophagy by this compound in OSCC is mediated by the activation of specific stress-related signaling pathways.

Endoplasmic Reticulum (ER) Stress

This compound treatment leads to the upregulation of ER stress markers, including PERK and CHOP. ER stress is a cellular response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum, and prolonged ER stress can trigger apoptosis.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

This compound activates the p38 MAPK signaling pathway, along with other MAPKs such as ERK1/2 and JNK1/2. The activation of p38 MAPK is a critical event that mediates both this compound-induced apoptosis and autophagy. Inhibition of p38 MAPK has been shown to significantly reduce this compound-induced cell death, confirming its central role in the mechanism of action.

References

The Anti-inflammatory Potential of Isomahanine: A Technical Whitepaper on Cyclooxygenase Inhibition and Beyond

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isomahanine, a carbazole (B46965) alkaloid isolated from Murraya koenigii, has demonstrated notable anti-inflammatory and antioxidative properties. While current research primarily highlights its modulatory effects on the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, its direct interaction with cyclooxygenase (COX) enzymes remains an area of burgeoning interest. This technical guide synthesizes the existing knowledge on this compound's anti-inflammatory mechanisms and explores its potential as a COX inhibitor, drawing parallels with structurally related compounds. Detailed experimental protocols and visual workflows are provided to facilitate further investigation into its therapeutic promise.

Introduction: The Inflammatory Cascade and the Role of COX Enzymes

Inflammation is a complex biological response to harmful stimuli, orchestrated by a symphony of signaling pathways and molecular mediators. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in this process, catalyzing the conversion of arachidonic acid into prostaglandins, which are key drivers of pain, fever, and inflammation.[1] While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is inducible and its expression is upregulated during inflammatory responses.[2] Consequently, the selective inhibition of COX-2 is a primary objective in the development of anti-inflammatory therapeutics with improved gastrointestinal safety profiles.[3]

This compound: Current Understanding of its Anti-inflammatory Action

To date, direct evidence of this compound's inhibitory activity on COX-1 and COX-2 enzymes has not been extensively reported in peer-reviewed literature. The primary anti-inflammatory mechanism attributed to this compound and its structural analogs involves the modulation of key signaling cascades that regulate the expression of pro-inflammatory genes.

Structurally similar compounds from Murraya koenigii, such as Girinimbine (B1212953), have been shown to exert significant anti-inflammatory effects by targeting the NF-κB and MAPK pathways.[4] These pathways are instrumental in the production of inflammatory mediators including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[4]

The NF-κB and MAPK Signaling Pathways

The NF-κB pathway is a crucial regulator of inflammatory gene expression. In a resting state, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory proteins. The MAPK cascade, another critical signaling pathway, also plays a significant role in the inflammatory response.

Exploring the COX Inhibitory Potential of this compound: An Analog-Based Approach

While direct studies on this compound are lacking, research on other carbazole alkaloids from Murraya koenigii provides compelling indirect evidence for its potential to inhibit COX enzymes.

Evidence from Structural Analogs

-

Girinimbine : This carbazole alkaloid, also isolated from Murraya koenigii, has demonstrated anti-platelet activity through the inhibition of cyclooxygenase. Further studies have shown that Girinimbine can suppress COX-2 expression.

-

Murrayanol : Bioassay-guided fractionation of Murraya koenigii leaves led to the isolation of Murrayanol, which exhibited inhibitory activity against both human prostaglandin (B15479496) H synthase-1 (hPGHS-1 or COX-1) and hPGHS-2 (COX-2).

Quantitative Data from Murrayanol

The following table summarizes the reported inhibitory concentrations (IC₅₀) of Murrayanol against COX-1 and COX-2.

| Compound | Enzyme | IC₅₀ (µg/mL) |

| Murrayanol | hPGHS-1 (COX-1) | 109 |

| Murrayanol | hPGHS-2 (COX-2) | 218 |

| Table 1: In vitro inhibitory activity of Murrayanol on COX enzymes. |

The data for Murrayanol suggests that some carbazole alkaloids from Murraya koenigii possess non-selective COX inhibitory properties. This provides a strong rationale for investigating whether this compound exhibits similar activity.

Proposed Experimental Protocols for Assessing this compound's COX Inhibitory Activity

To elucidate the direct effects of this compound on cyclooxygenase, a series of in vitro and cell-based assays are recommended.

In Vitro COX Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Objective: To determine the IC₅₀ values of this compound for ovine or human recombinant COX-1 and COX-2.

Materials:

-

Purified ovine or human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

This compound (test compound)

-

Reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)

-

Assay buffer and co-factors

-

EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂) detection

Procedure:

-

Prepare a reaction mixture containing the assay buffer, co-factors, and the respective COX enzyme (COX-1 or COX-2).

-

Add varying concentrations of this compound or the reference inhibitor to the reaction mixture and pre-incubate.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C to allow for prostaglandin synthesis.

-

Terminate the reaction.

-

Quantify the amount of PGE₂ produced using an EIA kit.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell-Based Assay for COX Inhibition

This assay evaluates the effect of the test compound on COX activity within a cellular context, often using lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To assess the inhibitory effect of this compound on PGE₂ production in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Cell culture medium and supplements

-

Lipopolysaccharide (LPS)

-

This compound

-

MTT or similar cell viability assay kit

-

PGE₂ EIA kit

Procedure:

-

Seed RAW 264.7 cells in a multi-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE₂ production.

-

Incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of PGE₂ in the supernatant using an EIA kit.

-

Determine the effect of this compound on cell viability using an MTT assay to rule out cytotoxicity.

-

Calculate the percentage of inhibition of PGE₂ production.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the COX inhibitory potential of a test compound like this compound.

Conclusion and Future Directions

This compound stands as a promising natural compound with demonstrated anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways. Although direct evidence for its interaction with cyclooxygenase enzymes is currently unavailable, the documented COX inhibitory activities of its structural analogs, Girinimbine and Murrayanol, provide a solid foundation for further investigation.

The experimental protocols and workflows detailed in this guide offer a comprehensive framework for elucidating the potential of this compound as a direct COX inhibitor. Such studies are crucial for a complete understanding of its anti-inflammatory mechanism and for positioning it as a potential lead compound in the development of novel anti-inflammatory agents. Future research should also focus on in vivo models to validate the in vitro findings and to assess the therapeutic efficacy and safety profile of this compound.

References

- 1. Anti-Tumour Promoting Activity and Antioxidant Properties of Girinimbine Isolated from the Stem Bark of Murraya koenigii S - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclooxygenase-1 and -2 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

The Elusive Structure-Activity Relationship of Isomahanine: A Technical Guide to Related Pyranocarbazole Alkaloids

A Note to the Reader: Comprehensive structure-activity relationship (SAR) data for isomahanine, a pyranocarbazole alkaloid from Murraya koenigii, is not extensively available in current scientific literature. The synthesis and biological evaluation of a systematic series of this compound analogs—a prerequisite for a detailed SAR analysis—have yet to be widely published. This guide, therefore, provides an in-depth analysis of the SAR of closely related and more extensively studied pyranocarbazole alkaloids from M. koenigii, namely mahanine, girinimbine (B1212953), and mahanimbine. The insights derived from these related compounds offer a valuable framework for predicting the potential SAR of this compound and for guiding future research in this area.

Introduction to Pyranocarbazole Alkaloids from Murraya koenigii

The Indian curry leaf tree, Murraya koenigii (now classified as Bergera koenigii), is a rich source of structurally complex and biologically active carbazole (B46965) alkaloids.[1] Among these, pyranocarbazoles, which feature a pyran ring fused to the carbazole core, have garnered significant attention for their potent cytotoxic and anticancer properties.[2][3] Mahanine, this compound, mahanimbine, and girinimbine are prominent examples of these pyranocarbazole alkaloids.[1] Their mechanism of action often involves the induction of apoptosis (programmed cell death) and, in some cases, the modulation of autophagic pathways in cancer cells.[4] Understanding the relationship between their chemical structure and biological activity is crucial for the development of novel chemotherapeutic agents.

Quantitative Cytotoxicity Data

The cytotoxic potential of these alkaloids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | CLS-354 | Oral Squamous Carcinoma | 15 | [4] |

| Mahanine | CLS-354 | Oral Squamous Carcinoma | 15 | [4] |

| Girinimbine (Natural) | A549 | Human Lung Cancer | 6.2 (µg/mL) | [5][6] |

| Girinimbine (Synthetic) | A549 | Human Lung Cancer | 33.0 (µg/mL) | [6] |

| N-acylated girinimbine (12) | A549 | Human Lung Cancer | 25.5 (µg/mL) | [6] |

| N-alkylated girinimbine (11) | A549 | Human Lung Cancer | > 40.6 (µg/mL) | [6] |

| Nitrobiphenyl intermediate (3) | A549 | Human Lung Cancer | 17.0 (µg/mL) | [5][6] |

| Girinimbine | HT-29 | Human Colon Cancer | 4.79 (µg/mL) | [7] |

| Mahanimbine | MCF-7, HeLa, P388 | Breast, Cervical, Leukemia | ≤ 5.0 (µg/mL) | [2] |

Structure-Activity Relationship Analysis

While a comprehensive SAR for this compound is yet to be established, analysis of the data for related pyranocarbazoles provides preliminary insights:

-

The Pyranocarbazole Core: The fundamental pyranocarbazole skeleton is essential for the cytotoxic activity of these compounds.

-

Substitution on the Carbazole Nitrogen: Modification of the nitrogen atom on the carbazole ring appears to significantly impact cytotoxicity. For instance, N-acylation of girinimbine (compound 12) retained moderate activity, whereas N-alkylation with a branched alkyl substituent (compound 11) led to a loss of potency.[6] This suggests that the steric and electronic properties of the substituent at this position are critical.

-

The Nature of the Pyran Ring: The structure of the pyran ring and its substituents likely plays a key role in the biological activity. Mahanine and this compound, which are isomers, exhibit similar cytotoxicity against CLS-354 cells, suggesting that the stereochemistry at the pyran ring may not be a major determinant of activity in this specific cell line.[4]

-

Overall Molecular Complexity: The synthetic intermediate, nitrobiphenyl (compound 3), which lacks the complete carbazole ring system, still demonstrates notable cytotoxicity, indicating that even partial structures can possess biological activity.[5][6]

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of these carbazole alkaloids relies on a set of standardized experimental protocols.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[8]

-

Compound Treatment: The cells are treated with various concentrations of the carbazole alkaloids for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control, such as DMSO, is run in parallel.[8]

-

MTT Addition: Following incubation, the culture medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 2-4 hours.[8]

-

Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.[9]

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[9]

-

Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.[9]

Apoptosis Analysis by Flow Cytometry

This method quantifies the extent of apoptosis induced by the test compounds using Annexin V and propidium (B1200493) iodide (PI) staining.

Protocol:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the carbazole alkaloid for a specified time.[9]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X Annexin V binding buffer.[9]

-

Staining: FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.[9]

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[9]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive cells are considered apoptotic, and PI-positive cells are considered necrotic or late apoptotic.[9]

Visualizations

Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cytotoxicity testing and a proposed signaling pathway for apoptosis induction by these alkaloids.

Caption: General workflow for determining the cytotoxicity of carbazole alkaloids using the MTT assay.

Caption: Proposed intrinsic apoptosis signaling pathway induced by pyranocarbazole alkaloids.

Conclusion and Future Directions

The pyranocarbazole alkaloids from Murraya koenigii, including this compound, mahanine, and girinimbine, represent a promising class of natural products with significant anticancer potential. While a detailed structure-activity relationship for this compound remains to be elucidated, the available data on related compounds suggest that the pyranocarbazole core is a key pharmacophore and that modifications, particularly at the carbazole nitrogen, can profoundly influence cytotoxic activity.

Future research should focus on the semi-synthesis or total synthesis of a library of this compound analogs with systematic modifications at various positions of the molecule. This would enable a comprehensive SAR study to identify the key structural features required for optimal potency and selectivity. Furthermore, a deeper investigation into the molecular targets and signaling pathways modulated by these compounds will be crucial for their development as next-generation anticancer drugs.

References

- 1. japsonline.com [japsonline.com]

- 2. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijcmas.com [ijcmas.com]

- 4. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Preclinical Therapeutic Potential of Isomahanine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the preclinical data available on Isomahanine, a carbazole (B46965) alkaloid. It consolidates findings on its therapeutic activities, molecular mechanisms, and experimental validation, serving as a technical resource for its potential development as a therapeutic agent.

Introduction

This compound is a naturally occurring carbazole alkaloid that has demonstrated notable therapeutic potential in preclinical research. Primarily investigated for its anticancer properties, this compound has been shown to engage specific cellular signaling pathways to induce cell death in cancer models. Its bioactivity also extends to antioxidative effects. This guide synthesizes the current understanding of this compound's mechanisms of action, presents available quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the key cellular pathways it modulates.

Therapeutic Potential in Preclinical Models

Anticancer Activity

This compound's most significant therapeutic potential, as evidenced by preclinical studies, lies in its anticancer effects. It has been shown to be effective against specific cancer types by inducing multiple forms of programmed cell death.

-

Oral Squamous Cell Carcinoma (OSCC): this compound has been identified as a potent agent against multidrug-resistant OSCC.[1] It concurrently triggers apoptosis and autophagy, two distinct cell death pathways, suggesting a robust mechanism for overcoming cancer cell survival strategies.[1]

Antioxidant Activity

Beyond its anticancer effects, this compound exhibits antioxidative properties. It demonstrates notable radical scavenging activity, which is a key mechanism for mitigating cellular damage caused by oxidative stress. This property suggests a broader therapeutic potential in conditions where oxidative damage is a contributing factor.

Molecular Mechanisms of Action

This compound exerts its therapeutic effects by modulating specific intracellular signaling pathways. The primary mechanism identified involves the induction of cellular stress and the subsequent activation of cell death cascades.

-

Endoplasmic Reticulum (ER) Stress: this compound has been found to induce endoplasmic reticulum stress.[1][2] The ER is a critical organelle for protein folding, and its dysfunction triggers the Unfolded Protein Response (UPR), which can lead to cell death if the stress is prolonged or severe.

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: The induction of ER stress by this compound leads to the activation of the p38 MAPK signaling pathway.[2] The MAPK pathway is a central regulator of various cellular processes, including proliferation, inflammation, and apoptosis. In the context of this compound's action, p38 MAPK activation is a key step in mediating both apoptosis and autophagic cell death. This dual activation of cell death mechanisms makes it a promising candidate for cancer therapy, particularly in drug-resistant variants.

Quantitative Data Summary

The following table summarizes the quantitative data from preclinical studies on this compound, providing a clear comparison of its activity.

| Activity | Assay | Model/Cell Line | Parameter | Value | Reference |

| Antioxidant | DPPH Radical Scavenging | Chemical Assay | IC50 | 24 μM |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols for key experiments used to evaluate the therapeutic potential of this compound.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the concentration-dependent effect of this compound on cancer cell proliferation.

-

Cell Culture: Oral squamous cell carcinoma (OSCC) cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

Viability Assessment: After incubation, a viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to each well.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength. The results are expressed as a percentage of the control, and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the activation of key proteins in the signaling pathways modulated by this compound.

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p38, total p38, CHOP, LC3B, and β-actin as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

In Vivo Animal Studies (General Protocol)

This protocol outlines a general workflow for evaluating the in vivo efficacy of this compound in a tumor xenograft model.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

-

Tumor Cell Implantation: Human cancer cells (e.g., OSCC cells) are harvested and suspended in a suitable medium like Matrigel. The cell suspension is then subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100 mm³). The mice are then randomly assigned to a control group and one or more treatment groups.

-

Treatment Administration: this compound, dissolved in a suitable vehicle, is administered to the treatment groups (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

-

Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using calipers. Body weight and general health of the mice are also monitored.

-

Endpoint: The experiment is terminated when tumors in the control group reach a specific size, or at a predetermined time point.

-

Data Analysis: Tumor volumes are calculated, and the tumor growth inhibition rate is determined. At the end of the study, tumors may be excised for further analysis (e.g., histology or Western blotting).

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Isomahanine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for investigating the biological activities of Isomahanine, a carbazole (B46965) alkaloid with demonstrated cytotoxic effects against cancer cells. The protocols detailed below are based on established methodologies for assessing cytotoxicity, apoptosis, and autophagy, as well as for elucidating the underlying molecular mechanisms.

Introduction to this compound's Mechanism of Action

This compound has been identified as a potent cytotoxic agent, particularly effective against multidrug-resistant cancer cells.[1][2] Its primary mechanism of action involves the induction of endoplasmic reticulum (ER) stress, which in turn activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This activation culminates in the simultaneous triggering of two distinct cell death mechanisms: apoptosis and autophagy.[1]

Data Presentation: Cytotoxicity of this compound

The cytotoxic potential of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound in human oral squamous cell carcinoma cell lines.

| Cell Line | Description | IC50 (µM) |

| CLS-354/WT | Wild-Type | 16.8 |

| CLS-354/DX | Multidrug-Resistant | 15.0 |

Note: The available public data on the IC50 values of this compound across a broader range of cancer cell lines is currently limited. The provided data is from a study on oral squamous cell carcinoma.

Mandatory Visualizations

Signaling Pathway of this compound-Induced Cell Death

Caption: this compound-induced signaling cascade.

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC to identify the externalization of phosphatidylserine (B164497) in early apoptotic cells and PI to stain the nucleus of late apoptotic or necrotic cells.

References

Determining the Cytotoxicity of Isomahanine in Cancer Cell Lines: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of Isomahanine, a carbazole (B46965) alkaloid, in cancer cell lines. These guidelines are intended to assist in the preclinical evaluation of this compound as a potential anticancer agent. The protocols described herein are based on established cell viability assays, and the accompanying notes on signaling pathways provide context for its mechanism of action.

Data Presentation: this compound IC50 Values

The cytotoxic activity of this compound has been investigated in the context of multidrug-resistant oral squamous cell carcinoma (OSCC). A key study demonstrated that this compound effectively induces cytotoxicity in the CLS-354/DX human oral squamous cell carcinoma cell line, which is known to overexpress multidrug resistance-associated protein 1 (MRP1) and is resistant to conventional anticancer drugs like cisplatin (B142131) and camptothecin.[1][2][3][4]

While the referenced literature confirms the cytotoxic efficacy of this compound against this resistant cell line, the specific IC50 value was not available in the reviewed abstracts and publicly accessible materials. The table below is structured for the inclusion of such data as it becomes available through further research.

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| CLS-354/DX | Oral Squamous Cell Carcinoma (Multidrug-Resistant) | Data not available in searched resources. | [1][2][3][4] |

Experimental Protocols

The following are detailed protocols for two common colorimetric assays used to determine the IC50 values of therapeutic compounds in adherent cancer cell lines: the MTT assay and the SRB assay.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to a purple formazan (B1609692) product.

Materials:

-

This compound

-

Selected adherent cancer cell line (e.g., CLS-354/DX)

-